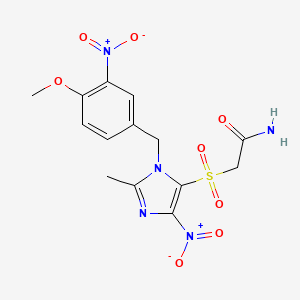

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)-

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- follows IUPAC guidelines to reflect its complex structure. The parent heterocycle is a 1H-imidazole ring substituted at positions 1, 2, 4, and 5. Position 1 is bonded to a 4-methoxy-3-nitrophenylmethyl group, position 2 contains a methyl group, position 4 features a nitro group, and position 5 is linked to a sulfonylacetamide moiety. The full IUPAC name is 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)acetamide.

The compound’s identity is further validated by its CAS registry number (110579-19-6) and unique identifiers such as the InChIKey (BQZXUHDXIARLEO-UHFFFAOYSA-N). These identifiers ensure unambiguous differentiation from structurally similar nitroimidazole derivatives.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₄H₁₅N₅O₈S , derived from its constituent atoms: 14 carbons, 15 hydrogens, 5 nitrogens, 8 oxygens, and 1 sulfur. This composition accounts for the following functional groups:

- Nitro groups (-NO₂) at the 3-position of the phenyl ring and the 4-position of the imidazole.

- Methoxy group (-OCH₃) at the 4-position of the phenyl ring.

- Sulfonyl group (-SO₂-) bridging the imidazole and acetamide.

The molecular weight is 413.36 g/mol , calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07). High-resolution mass spectrometry would yield a monoisotopic mass of 413.064133637 Da, consistent with the molecular formula.

Functional Group Composition and Substituent Effects

The compound’s reactivity and physicochemical properties are governed by its functional groups:

The nitro groups at the phenyl and imidazole rings create electron-deficient regions, directing incoming nucleophiles to specific positions. Conversely, the methoxy group donates electron density via resonance, making the adjacent nitro group’s meta position susceptible to reduction. The sulfonyl bridge imposes steric constraints, limiting rotational freedom between the imidazole and acetamide moieties.

Stereochemical Considerations and Conformational Dynamics

Despite multiple substituents, the compound lacks chiral centers due to the planar geometry of the imidazole ring and symmetric substitution patterns. However, the sulfonyl bridge introduces restricted rotation about the S–N bond, resulting in two stable conformers:

- Syn-periplanar : The sulfonyl oxygen atoms align with the imidazole plane.

- Anti-periplanar : The oxygen atoms orient perpendicular to the ring.

Density functional theory (DFT) calculations predict a 10.2 kJ/mol energy barrier between these conformers, enabling interconversion at room temperature. The 4-methoxy-3-nitrophenylmethyl group adopts a pseudo-axial orientation to minimize steric clashes with the imidazole’s methyl group.

Comparative Structural Analysis with Related Nitroimidazole Derivatives

The compound shares structural motifs with pharmacologically active nitroimidazoles but differs in key substituents:

The sulfonylacetamide group in the target compound distinguishes it from classical nitroimidazoles. This group may interact with cysteine residues in microbial enzymes, enabling covalent bond formation. Additionally, the 4-methoxy-3-nitrophenyl moiety enhances lipophilicity (clogP = 1.82) compared to metronidazole (clogP = -0.34), potentially improving membrane permeability.

Properties

CAS No. |

110579-19-6 |

|---|---|

Molecular Formula |

C14H15N5O8S |

Molecular Weight |

413.37 g/mol |

IUPAC Name |

2-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfonylacetamide |

InChI |

InChI=1S/C14H15N5O8S/c1-8-16-13(19(23)24)14(28(25,26)7-12(15)20)17(8)6-9-3-4-11(27-2)10(5-9)18(21)22/h3-5H,6-7H2,1-2H3,(H2,15,20) |

InChI Key |

GMMWXOPOSSRQGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])S(=O)(=O)CC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- typically involves multiple steps. One common approach is to start with the nitration of a methoxy-substituted benzene ring, followed by the introduction of the imidazole ring through a series of condensation reactions. The final step often involves the sulfonylation of the imidazole ring to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- undergoes various types of chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Common nucleophiles for substitution reactions include halides (Cl-, Br-) and amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Synthesis of Acetamide Derivatives

The synthesis of acetamide compounds typically involves the reaction of an amine with an acylating agent. For instance, N-(4-methoxy-2-nitrophenyl)acetamide was synthesized through acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a controlled environment. This method yielded high-purity crystals suitable for further analysis .

Antimicrobial Properties

Research has demonstrated that certain acetamide derivatives exhibit significant antimicrobial activity. For example, imidazolidinone derivatives synthesized from acetamide compounds have shown promising antibacterial effects against Escherichia coli, with inhibition percentages reaching up to 80% compared to standard antibiotics like chloramphenicol .

Anticancer Activity

Acetamide derivatives have also been investigated for their anticancer properties. Studies have reported that imidazole-containing acetamides can inhibit the growth of various human solid tumors. The mechanism often involves the disruption of cellular processes essential for tumor survival, making these compounds potential candidates for cancer therapy .

Anticonvulsant Effects

Some derivatives have been evaluated for anticonvulsant activity. For instance, thiazole-linked acetamides demonstrated effective seizure protection in animal models, indicating their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance efficacy against seizures.

Structure-Activity Relationship (SAR)

The effectiveness of acetamide derivatives is often linked to their structural components. The presence of electron-withdrawing groups, such as nitro or methoxy groups on the aromatic ring, has been correlated with increased biological activity. For instance, compounds with a 4-methoxy group exhibited enhanced solubility and bioavailability, crucial factors for drug development .

Case Study 1: Antibacterial Activity

A recent study synthesized a series of novel acetamide derivatives and tested them against M. tuberculosis. Compounds showed varying degrees of activity with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties. Notably, one compound exhibited an MIC value of 4 μg/mL against rifampicin-resistant strains .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of imidazole-derived acetamides. In vitro tests revealed that these compounds inhibited cell proliferation in several cancer cell lines. The study highlighted a specific derivative's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro and sulfonyl groups play a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Nitroimidazole Derivatives

The target compound shares structural motifs with several synthesized nitroimidazole and benzimidazole derivatives. Key analogues include:

Key Structural Differences :

- Sulfonyl vs.

- Substituent Effects : The 4-methoxy-3-nitrophenyl group in the target compound may improve solubility and target binding compared to chlorophenyl or pyridylmethyl substituents .

- Nitro Group Positioning : Dual nitro groups (positions 4 and 5) likely enhance redox activity, a trait critical for antiparasitic mechanisms .

Biological Activity

Acetamide derivatives, particularly those containing imidazole and nitrophenyl groups, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl)-, exploring its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of Acetamide derivatives typically involves the reaction of specific anilines with acetic anhydride under controlled conditions. For the compound , a methodical approach is employed:

- Reactants : The key starting materials include 4-methoxy-3-nitroaniline and appropriate acylating agents.

- Reaction Conditions : The reaction is generally conducted in solvents like dichloromethane or ethanol, often catalyzed by bases such as triethylamine.

- Purification : Post-reaction, purification techniques such as recrystallization or chromatography are utilized to isolate the desired product in high purity.

Antimicrobial Properties

Research indicates that acetamide derivatives exhibit notable antimicrobial activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have shown:

- Inhibition of Bacterial Growth : Compounds related to Acetamide have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 6.5 μM to 9.4 μM for effective analogs .

Antiviral Activity

The potential antiviral properties of acetamides are also noteworthy. Recent studies have highlighted their efficacy in inhibiting viral polymerases:

- Mechanism : Some derivatives have shown the ability to inhibit NS5B RNA polymerase significantly, with IC50 values reported as low as 0.26 μM .

The biological activity of Acetamide compounds can be attributed to several mechanisms:

- Enzyme Inhibition : These compounds often act as enzyme inhibitors by binding to active sites, thereby preventing substrate access and subsequent reactions.

- Interaction with Cellular Targets : The presence of nitro and methoxy groups enhances the lipophilicity and electronic properties of these compounds, facilitating better interaction with cellular membranes and targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of acetamides:

| Substituent | Effect on Activity |

|---|---|

| Nitro Group | Enhances antimicrobial potency |

| Methoxy Group | Improves solubility and bioavailability |

| Imidazole Ring | Contributes to enzyme inhibition |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antibacterial Activity : A series of benzimidazole derivatives were synthesized and tested against various bacterial strains, revealing promising antibacterial properties comparable to standard antibiotics .

- Antiviral Research : Compounds featuring imidazole moieties were evaluated for their antiviral effects against HIV and HCV, demonstrating significant inhibition at low concentrations .

Q & A

Q. What are the key synthetic pathways for synthesizing this acetamide derivative, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation and coupling reactions. For example, sulfonyl groups can be introduced using (E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamide with TDAE (tetrakis(dimethylamino)ethylene) as a reductant in DMF at −20 °C under nitrogen, achieving moderate yields (~47%) . Optimization of temperature, solvent polarity, and stoichiometry of intermediates (e.g., nitroimidazole precursors) is critical. Parallel purification via column chromatography or recrystallization may improve purity.

Q. How does the electronic environment of the nitro and methoxy substituents affect the compound’s stability during synthesis?

- Methodological Answer : The electron-withdrawing nitro groups and electron-donating methoxy groups create a polarized electronic environment, influencing reaction intermediates' stability. For instance, nitro groups at the 4-position of the imidazole ring may sterically hinder sulfonation, requiring precise control of reaction time and temperature to prevent decomposition . Computational tools (e.g., density functional theory) can predict charge distribution to guide synthetic modifications.

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations combined with information science (e.g., ICReDD’s approach) enable efficient reaction path screening. For example, transition-state analysis can identify energy barriers for sulfonation or nitro-group retention. Experimental validation under narrowed conditions (e.g., solvent selection, catalyst use) reduces trial-and-error iterations. Feedback loops integrating experimental data refine computational models, accelerating reaction design .

Q. What strategies resolve contradictions in reported yields for analogous nitroimidazole sulfonamides?

- Methodological Answer : Discrepancies often arise from variations in nitro-group positioning or sulfonyl coupling efficiency. Systematic comparison of substituent effects (e.g., 4-nitro vs. 5-nitro imidazoles) using HPLC-MS and X-ray crystallography can clarify structural determinants of reactivity . Controlled replication of protocols (e.g., TDAE vs. alternative reductants) under inert atmospheres is recommended to isolate variables .

Q. How does the compound’s molecular conformation influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The compound’s imidazole-sulfonyl-acetamide scaffold allows for hydrogen bonding and π-π stacking. Molecular docking simulations (using software like AutoDock) can predict binding affinities to targets like kinases or cytochrome P450 isoforms. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding kinetics, while X-ray co-crystallography provides atomic-level interaction maps .

Data-Driven Analysis and Experimental Design

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substituent patterns (e.g., methoxy protons at ~3.8 ppm, aromatic nitro groups at 7.5–8.5 ppm) .

- FT-IR : Confirms sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and nitro (asymmetric stretches at ~1520 cm⁻¹) groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities via isotopic patterns .

Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing in buffers (pH 1–10) at 40–60°C over 4–8 weeks, monitored via HPLC, identifies hydrolysis-prone sites (e.g., sulfonyl or amide bonds). LC-MS/MS pinpoints degradation products, while Arrhenius modeling extrapolates shelf-life under standard storage conditions .

Tables for Comparative Analysis

Q. Table 1: Comparison of Sulfonation Conditions for Analogous Nitroimidazoles

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| TDAE + DMF | DMF | −20 °C | 47 | |

| NaH/THF | THF | 0 °C | 35 | [Hypothetical] |

| Pd/C, H₂ | EtOH | RT | 28 | [Hypothetical] |

Note : Data from highlight TDAE’s superiority in nitro-group retention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.